molecular formula C10H22N2O B8743042 1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol

1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol

Cat. No.: B8743042
M. Wt: 186.29 g/mol
InChI Key: HKQXAIXOSHMXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol is an organic compound with the molecular formula C10H22N2O It is a member of the amino alcohol family, characterized by the presence of both an amino group and a hydroxyl group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol typically involves the reaction of cyclohexylmethylamine with epichlorohydrin, followed by the addition of ammonia. The reaction conditions include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Thionyl chloride (SOCl2), acetic anhydride (Ac2O).

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary amines, tertiary amines.

    Substitution Products: Halides, esters.

Scientific Research Applications

1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-propanol: Another amino alcohol with similar properties but different molecular structure.

    Cyclohexylamine: A simpler amine with a cyclohexyl group, lacking the hydroxyl group.

    Methylamine: A basic amine with a simpler structure, used in various chemical syntheses.

Uniqueness

1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol is unique due to its combination of an amino group, a hydroxyl group, and a cyclohexylmethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1-amino-3-[cyclohexyl(methyl)amino]propan-2-ol

InChI

InChI=1S/C10H22N2O/c1-12(8-10(13)7-11)9-5-3-2-4-6-9/h9-10,13H,2-8,11H2,1H3

InChI Key

HKQXAIXOSHMXNZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(CN)O)C1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione 7.2 g (0.03 mol) (Weizmann, M. et al. Bull. soc. chim. 1930, 47:356-61) and N-methylcyclohexanamine 6.8 g (0.06 mol) in 25 ml ethanol was refluxed for 6 hours, then evaporated in vacuo. The oil residue was added into 60 ml 20% aq. HCl and refluxed for another 3 hours. After cooled to room temperature, the precipitate was filtered off. The filtrate was concentrated to about 15 ml in vacuo, then basified to pH 13 to 14 with solid NaOH and extracted with CH2Cl2. The organic layer separated was dried over anhydrous Na2SO4 and concentrated in vacuo to give 1.75 g (31%) 1-amino-3-(cyclohexyl(methyl)amino)propan-2-ol as a colorless liquid.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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